molecular formula C20H17N3O4 B2684770 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylpyrazole-3-carboxylic acid CAS No. 2137780-69-7

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylpyrazole-3-carboxylic acid

Cat. No.: B2684770
CAS No.: 2137780-69-7
M. Wt: 363.373
InChI Key: HWMFRKCDLRXBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylpyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Amino Acid Derivatives

The fluoren-9-ylmethoxycarbonyl group is widely used for the protection of amino groups during the synthesis of amino acid derivatives. This is because the Fmoc group can be conveniently removed under mild basic conditions without affecting other sensitive functional groups. For example, the synthesis of thiazole-4-carboxylic acid derivatives showcases the utility of Fmoc-protected intermediates in organic synthesis, enabling the preparation of complex molecules with high yield (Le & Goodnow, 2004).

Peptide Synthesis

The Fmoc group's ease of removal has made it a staple in solid-phase peptide synthesis (SPPS), facilitating the assembly of peptides and proteins. This methodology has evolved significantly, incorporating a variety of solid supports, linkages, and side-chain protecting groups to synthesize biologically active peptides and small proteins (Fields & Noble, 2009).

Material Science and Chemical Analysis

Fmoc derivatives have applications beyond organic synthesis and peptide chemistry, including material science and chemical analysis. The unique photophysical properties of fluorenyl groups, such as fluorescence, can be leveraged in the design of novel materials and sensors. Although not directly related to the exact molecule , research on fluorenyl derivatives indicates potential applications in developing new materials with specific optical properties.

Bioactive Compound Synthesis

The versatility of Fmoc-protected intermediates allows for their use in synthesizing a wide range of bioactive compounds, including those with potential pharmaceutical applications. For instance, derivatives of Fmoc-protected amino acids can serve as building blocks for compounds with enzyme inhibitory activity or as ligands for biological targets (Ferrini et al., 2015).

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-23-17(19(24)25)10-18(22-23)21-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10,16H,11H2,1H3,(H,24,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMFRKCDLRXBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.